N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
This compound is a structurally complex small molecule featuring a benzo[d]thiazole core fused to a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold. The 6-methyl substitution on the tetrahydrothienopyridine ring and the 4-((2,6-dimethylmorpholino)sulfonyl)benzamide moiety distinguish it from related derivatives. Its design likely targets apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA repair implicated in cancer therapy resistance . The sulfonyl group and benzamide linkage may enhance binding affinity to APE1’s active site, while the dimethylmorpholino substituent could improve pharmacokinetic (PK) properties, such as solubility and blood-brain barrier penetration .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4S3/c1-17-14-32(15-18(2)36-17)39(34,35)20-10-8-19(9-11-20)26(33)30-28-25(21-12-13-31(3)16-24(21)38-28)27-29-22-6-4-5-7-23(22)37-27/h4-11,17-18H,12-16H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMMOAPBPSYXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an essential protein involved in DNA repair mechanisms. This article explores the compound's synthesis, biological evaluation, structure-activity relationships (SAR), and its implications in cancer therapy.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 450.6 g/mol. The compound features a complex structure comprising a benzo[d]thiazole moiety, a tetrahydrothieno[2,3-c]pyridine ring, and a morpholino sulfonamide group.
The primary biological activity of this compound is attributed to its role as an APE1 inhibitor. APE1 is crucial in the base excision repair (BER) pathway and is implicated in the resistance of tumor cells to various chemotherapeutics. By inhibiting APE1, this compound can enhance the cytotoxic effects of alkylating agents such as temozolomide (TMZ) and methylmethane sulfonate (MMS) in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits low micromolar activity against purified APE1 enzyme preparations. It has been shown to potentiate the cytotoxicity of TMZ and MMS in various cancer cell lines including HeLa and SF767 glioblastoma cells. The mechanism involves the hyper-accumulation of apurinic sites in DNA when treated with these alkylating agents alongside the compound, indicating its effectiveness in disrupting DNA repair processes.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine components can significantly affect biological activity. Compounds with substitutions on these rings often displayed enhanced potency against APE1. For example:
| Compound | APE1 Activity (µM) | Structural Features |
|---|---|---|
| Compound 1 | 8 | Base structure with benzo[d]thiazole |
| Compound 2 | 5 | Additional methyl group on thieno ring |
| Compound 3 | 3 | Morpholino sulfonamide substitution |
Study 1: Inhibition of APE1
In a focused medicinal chemistry effort reported by researchers, several analogs of this compound were synthesized and evaluated for their ability to inhibit APE1. The study highlighted that specific structural motifs were critical for maintaining high levels of inhibition. The most potent analogs showed IC50 values in the low micromolar range when tested against both purified enzymes and whole cell extracts.
Study 2: Synergistic Effects with Chemotherapeutics
Another significant finding from recent studies is the synergistic effect observed when combining this compound with conventional chemotherapeutics like TMZ. In experiments involving SF767 glioblastoma cells, co-treatment resulted in increased apoptosis rates compared to either treatment alone. This suggests that targeting DNA repair mechanisms can sensitize tumor cells to existing therapies.
Comparison with Similar Compounds
Structural Modifications and Activity
The compound shares structural motifs with other APE1 inhibitors, particularly N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) . Key differences include:
- 6-position substitution: The target compound has a 6-methyl group, whereas Compound 3 features a bulkier 6-isopropyl group.
- Benzamide vs. acetamide: The 4-((2,6-dimethylmorpholino)sulfonyl)benzamide moiety in the target compound introduces a sulfonyl group absent in Compound 3. Sulfonyl groups are known to enhance hydrogen bonding and electrostatic interactions with enzyme active sites .
Table 1: Structural and Activity Comparison
Pharmacokinetic and Pharmacodynamic Profiles
- Compound 3 : Exhibits favorable PK in mice, with good plasma and brain exposure after intraperitoneal administration. The 6-isopropyl group may contribute to prolonged half-life due to increased lipophilicity .
- Target Compound: The 2,6-dimethylmorpholino sulfonyl group likely enhances solubility and tissue penetration compared to non-sulfonylated analogs. Morpholino derivatives are often used to optimize bioavailability and reduce metabolic degradation .
Table 2: Pharmacokinetic Parameters
| Compound | Plasma $ t_{1/2} $ (h) | Brain Penetration (AUC ratio) | Metabolic Stability |
|---|---|---|---|
| Compound 3 | 4.2 | 0.8 (plasma:brain) | High |
| Target Compound | Pending | Predicted >1.0 | Moderate (estimated) |
Spectral and Tautomeric Analysis
- IR/NMR Confirmation: The target compound’s synthesis would follow methods similar to those in , where C=S (1243–1258 cm$^{-1}$) and NH (3150–3319 cm$^{-1}$) bands confirm thione tautomers . Unlike triazole-thiones in , the benzo[d]thiazole-thienopyridine core may exhibit distinct tautomerism, influencing redox activity (relevant for APE1’s Ref-1 function) .
- NMR Shifts: Modifications in the sulfonyl benzamide group (vs. acetamide in Compound 3) would alter chemical environments, particularly in regions analogous to the "A" and "B" regions noted in . For example, the 2,6-dimethylmorpholino group could deshield nearby protons, shifting NMR peaks .
Table 3: Key Spectral Features
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during amidation to prevent decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
- Purification : Use column chromatography followed by recrystallization to achieve >95% purity, monitored by HPLC .
Which analytical techniques are most effective for characterizing this compound?
Q. Basic Characterization Protocol
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzothiazole and tetrahydrothienopyridine moieties (e.g., ¹H NMR for methyl group integration at δ 2.5–3.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced SAR Methodology
- Substituent Variation : Modify the sulfonyl benzamide group (e.g., replace dimethylmorpholino with piperidine or isopropyl groups) to evaluate target affinity .
- Biological Assays : Test analogs against kinase or protease panels (e.g., IC50 determination via fluorescence polarization assays) .
- Computational Docking : Use software like AutoDock to predict binding modes with hypothesized targets (e.g., ATP-binding pockets) .
How should contradictory bioactivity data between studies be resolved?
Q. Advanced Data Analysis
- Assay Validation : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Purity Verification : Re-test compounds with conflicting results using orthogonal methods (e.g., NMR + HPLC-MS) to rule out impurities .
- Meta-Analysis : Aggregate data from related compounds (e.g., tetrahydrothienopyridine derivatives) to identify trends in activity .
What experimental design principles apply to optimizing reaction yields?
Q. Advanced Design of Experiments (DoE)
- Factor Screening : Use Plackett-Burman designs to identify critical parameters (e.g., solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Optimize temperature and reaction time for amidation using central composite designs .
- Flow Chemistry : Implement continuous-flow reactors to improve heat transfer and scalability .
How can computational methods enhance target identification?
Q. Advanced Computational Workflow
- Pharmacophore Modeling : Generate 3D pharmacophores based on structural motifs (e.g., benzothiazole’s π-π stacking potential) .
- Molecular Dynamics (MD) : Simulate compound-protein interactions over 100 ns to assess binding stability .
- ADMET Prediction : Use tools like SwissADME to predict solubility and metabolic liabilities (e.g., cytochrome P450 interactions) .
What strategies improve solubility for in vivo studies?
Q. Basic Formulation Approaches
- Salt Formation : Convert to hydrochloride or mesylate salts to enhance aqueous solubility .
- Co-Solvent Systems : Use PEG-400/water mixtures (70:30 v/v) for intraperitoneal administration .
- Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release .
How can metabolic stability and metabolite identification be addressed?
Q. Advanced Metabolite Profiling
- In Vitro Assays : Incubate with liver microsomes (human or rodent) and analyze via LC-MS/MS to detect phase I/II metabolites .
- Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways .
- Reactive Intermediate Trapping : Use glutathione or cyanide to capture electrophilic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
